N~1~,N~1~,N~8~,N~8~-Tetrakis(4-methylphenyl)pyrene-1,8-diamine
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Overview
Description
N~1~,N~1~,N~8~,N~8~-Tetrakis(4-methylphenyl)pyrene-1,8-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of four 4-methylphenyl groups attached to a pyrene-1,8-diamine core, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~8~,N~8~-Tetrakis(4-methylphenyl)pyrene-1,8-diamine typically involves multi-step organic reactions. One common method includes the reaction of pyrene-1,8-diamine with 4-methylphenyl halides under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~8~,N~8~-Tetrakis(4-methylphenyl)pyrene-1,8-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N~1~,N~1~,N~8~,N~8~-Tetrakis(4-methylphenyl)pyrene-1,8-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N1,N~1~,N~8~,N~8~-Tetrakis(4-methylphenyl)pyrene-1,8-diamine exerts its effects involves its interaction with molecular targets through various pathways. The compound’s aromatic structure allows it to participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing its behavior in different environments. These interactions can affect the compound’s solubility, stability, and reactivity, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~1~,N~8~,N~8~-Tetrakis(4-aminophenyl)pyrene-1,8-diamine: Similar structure but with amino groups instead of methyl groups.
1,8-Bis(dimethylamino)naphthalene: Known for its strong basicity and used in different chemical reactions.
Uniqueness
N~1~,N~1~,N~8~,N~8~-Tetrakis(4-methylphenyl)pyrene-1,8-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the design of new materials and in the study of molecular interactions.
Properties
CAS No. |
142827-48-3 |
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Molecular Formula |
C44H36N2 |
Molecular Weight |
592.8 g/mol |
IUPAC Name |
1-N,1-N,8-N,8-N-tetrakis(4-methylphenyl)pyrene-1,8-diamine |
InChI |
InChI=1S/C44H36N2/c1-29-5-17-35(18-6-29)45(36-19-7-30(2)8-20-36)41-27-15-33-13-14-34-16-28-42(40-26-25-39(41)43(33)44(34)40)46(37-21-9-31(3)10-22-37)38-23-11-32(4)12-24-38/h5-28H,1-4H3 |
InChI Key |
DARWLNXZLRLWDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC5=C(C=CC6=C5C4=C(C=C6)C=C3)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C |
Origin of Product |
United States |
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